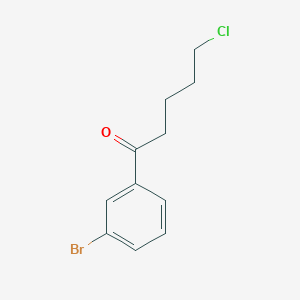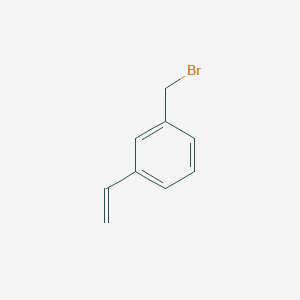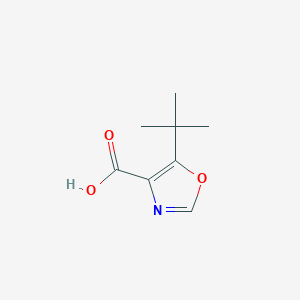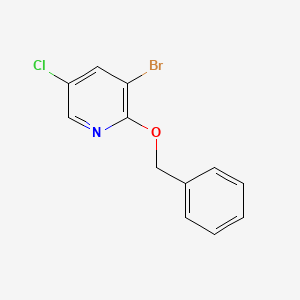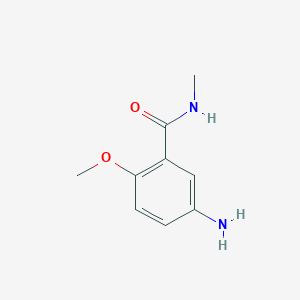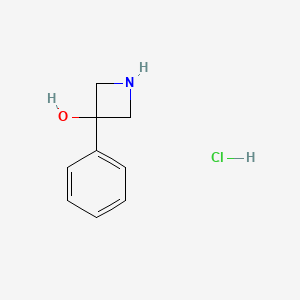
3,3,5,5-Tetramethylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclohexane derivatives can involve multiple steps, including reductions, epoxidations, and hydrofluorination ring-opening reactions, as seen in the synthesis of amine stereoisomers of the tetrafluorocyclohexyl ring system . Additionally, a three-component condensation process involving benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of trichloroacetic acid has been used to synthesize a tetracyano cyclohexane derivative .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can vary significantly. For instance, a binuclear species with a 1,2,4,5-tetraimino-3,5-diketocyclohexane bridge has been reported, which exhibits Cs symmetry . Another study reports a cyclohexane derivative crystallizing in a monoclinic system with a flattened chair form and equatorial Cl-atoms and CH3-groups . These studies highlight the diverse structural possibilities within cyclohexane chemistry.
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, including ligand-based reductions , automerization involving ring openings and [1,7]-H-shifts , and conversion into biuret and urea derivatives through treatment with hexamethylene diamine . These reactions demonstrate the reactivity and potential for transformation of cyclohexane derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be influenced by substituents and structural modifications. For example, the introduction of fluorine atoms can create facially polarized cyclohexane rings , while the synthesis of a cyclohexanaminium derivative reveals the formation of hydrogen bonds in the crystal structure, which can affect solubility and stability .
Aplicaciones Científicas De Investigación
Analytical and Forensic Applications
- Analytical Profiling : Arylcyclohexylamines, substances similar to 3,3,5,5-Tetramethylcyclohexanamine, have been characterized for their psychoactive properties and analyzed using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial for identifying and quantifying these compounds in biological matrices, which is essential for forensic analysis and toxicology studies (De Paoli et al., 2013).
Biochemical Research
- Biosynthesis of Anhydrotetracycline : Research into the biosynthesis of anhydrotetracycline, a tetracycline antibiotic, involves the structural manipulation of cyclohexenone rings, which shares a structural resemblance with cyclohexanamine derivatives. Understanding the enzymes and pathways involved in this process has implications for engineered biosynthesis of antibiotic analogues, demonstrating the cyclohexanamine derivatives' potential in biochemical research and pharmaceutical development (Zhang et al., 2008).
Chemical Synthesis and Catalysis
- Organocatalytic Reactions : The study of tetraenamine intermediates in [4+2]-cycloaddition reactions highlights the importance of cyclohexanamine derivatives in synthesizing highly functionalized spirocyclic cyclohexanes. These compounds are valuable in medicinal chemistry and materials science for their unique structural and stereoselective properties (Stiller et al., 2014).
Environmental Science
- Photocatalytic Degradation of Contaminants : Research on nanocomposites for the photocatalytic degradation of tetracycline, a common antibiotic pollutant in water, shows the potential application of cyclohexanamine derivatives in environmental cleanup and wastewater treatment. These studies focus on developing efficient and recoverable catalysts for the degradation of pharmaceutical pollutants, demonstrating the role of cyclohexanamine derivatives in environmental sciences (Khodadadi et al., 2017).
Safety and Hazards
The safety information for 3,3,5,5-Tetramethylcyclohexanamine includes several hazard statements: H302, H312, H314, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
3,3,5,5-tetramethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)5-8(11)6-10(3,4)7-9/h8H,5-7,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIXANYOOSRZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-Tetramethylcyclohexanamine | |
CAS RN |
32939-18-7 |
Source


|
| Record name | (3,3,5,5-Tetramethylcyclohexyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

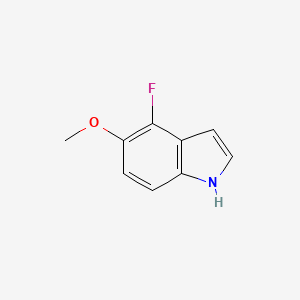
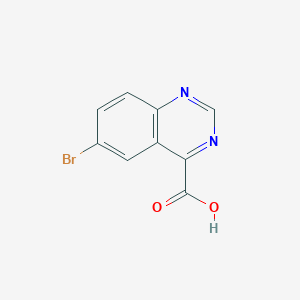
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

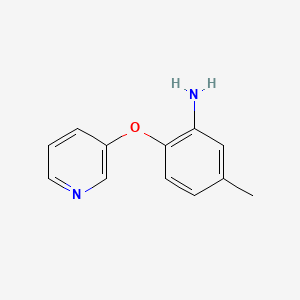
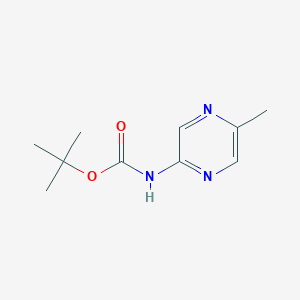
![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)
